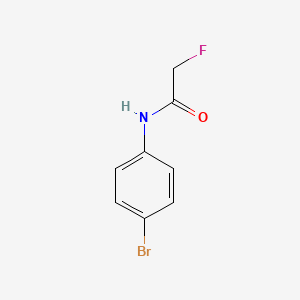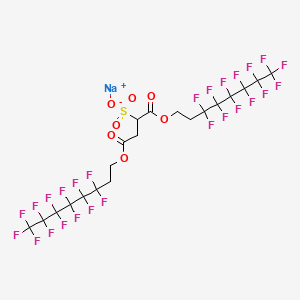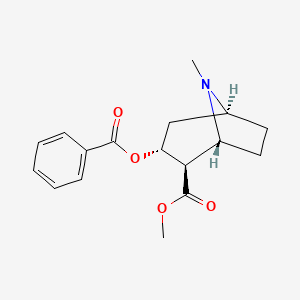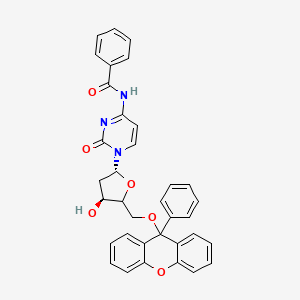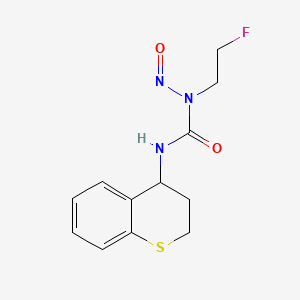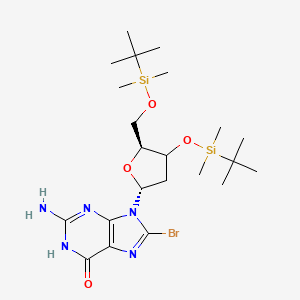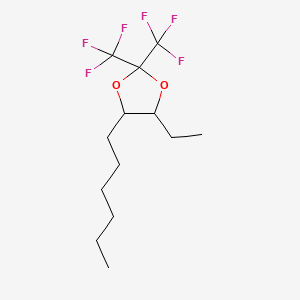
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. The presence of trifluoromethyl groups in the compound suggests that it may have unique chemical properties, such as increased stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could be the cyclization of a diol with a trifluoromethyl ketone in the presence of an acid catalyst. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Dichloromethane or another non-polar solvent
- Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Halogenation or other substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce hexyl alcohols.
科学的研究の応用
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical agent or drug delivery system.
Industry: Use as a solvent, stabilizer, or additive in industrial processes.
作用機序
The mechanism of action for 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The presence of trifluoromethyl groups could enhance its binding affinity and stability.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog without the ethyl, hexyl, and trifluoromethyl groups.
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethyl and hexyl substituents.
4-Ethyl-1,3-dioxolane: Similar structure but without the hexyl and trifluoromethyl groups.
Uniqueness
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both ethyl and hexyl groups, as well as the trifluoromethyl groups. These substituents may confer unique chemical properties, such as increased lipophilicity, stability, and reactivity.
特性
CAS番号 |
38274-67-8 |
|---|---|
分子式 |
C13H20F6O2 |
分子量 |
322.29 g/mol |
IUPAC名 |
4-ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20F6O2/c1-3-5-6-7-8-10-9(4-2)20-11(21-10,12(14,15)16)13(17,18)19/h9-10H,3-8H2,1-2H3 |
InChIキー |
ZNAUBYLRPPMZIT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1C(OC(O1)(C(F)(F)F)C(F)(F)F)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


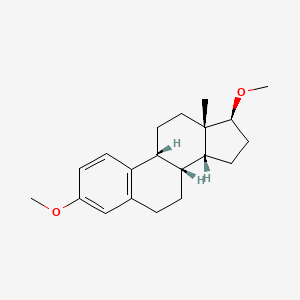

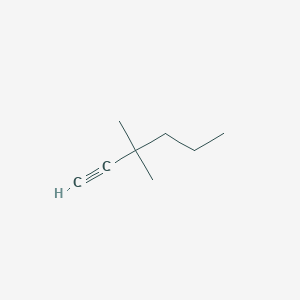
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
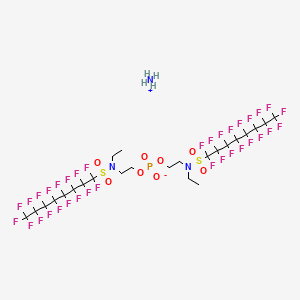
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
